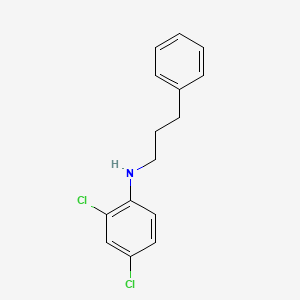

N-(Phenylpropyl)-2,4-dichloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

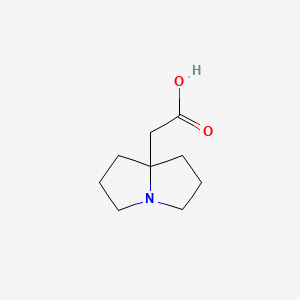

N-(Phenylpropyl)-2,4-dichloroaniline (NPDCA) is an aniline derivative that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 115-117°C and a boiling point of 265°C. It is soluble in water and ethanol, and insoluble in ether and benzene. NPDCA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in biochemical assays. It has been studied for its potential applications in medical, agricultural, and industrial research.

Scientific Research Applications

Bioremediation and Environmental Impact

Research on derivatives and compounds related to N-(Phenylpropyl)-2,4-dichloroaniline has highlighted their involvement in environmental remediation processes. One study focuses on the enhanced mineralization of the phenylurea herbicide diuron, which often contaminates soil and water due to its strong adsorption by soil organic matter and slow degradation. The study introduced a cyclodextrin-based bioremediation technology employing a bacterial consortium capable of significantly increasing diuron's bioavailability and its subsequent biodegradation. This represents a significant advancement in bioremediation techniques for contaminated environments (Villaverde et al., 2012).

Another study involving a similar compound, 3,4-dichloroaniline, explored its oxidative stress impact on the liver of crucian carp (Carassius auratus), highlighting the environmental and toxicological implications of such compounds. This research indicates the potential hazards to aquatic life from exposure to derivatives of N-(Phenylpropyl)-2,4-dichloroaniline, emphasizing the need for effective bioremediation strategies to mitigate these effects (Li et al., 2003).

Synthesis and Chemical Transformation

The synthesis and transformation of compounds structurally related to N-(Phenylpropyl)-2,4-dichloroaniline have been subjects of chemical research. A study describes the one-pot synthesis of 2,4-disubstituted indoles from N-tosyl-2,3-dichloroaniline using a palladium-dihydroxyterphenylphosphine catalyst. This process showcases the versatility of dichloroaniline derivatives in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Yamaguchi & Manabe, 2014).

Additionally, research into the biotransformation of phenylurea herbicides by soil bacteria demonstrates the metabolic pathways that lead to the degradation of compounds related to N-(Phenylpropyl)-2,4-dichloroaniline. This study provides insights into the environmental fate of such herbicides and their transformation products, which are crucial for understanding their ecological impact and for developing new biodegradation strategies (Tixier et al., 2002).

properties

IUPAC Name |

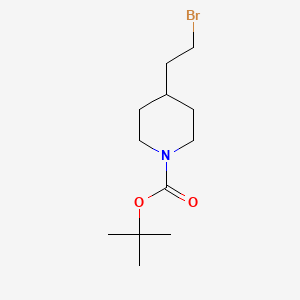

2,4-dichloro-N-(3-phenylpropyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJNAQTZCRRWCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444824 |

Source

|

| Record name | AG-H-09724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(3-phenylpropyl)aniline | |

CAS RN |

774160-67-7 |

Source

|

| Record name | AG-H-09724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.